molecular formula C17H19ClN2 B14089010 Dazepinil hydrochloride CAS No. 75991-49-0

Dazepinil hydrochloride

Cat. No.: B14089010
CAS No.: 75991-49-0
M. Wt: 286.8 g/mol
InChI Key: RKGYKBFILSMGSV-UHFFFAOYSA-N
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Description

Dazepinil hydrochloride (chemical formula: C₁₇H₁₈N₂·ClH; molecular weight: 286.799 g/mol) is a chiral compound with an absolute stereocenter at the C-17 position, as indicated by its SMILES notation: Cl.CN1[C@H](CC2=C(C=CC=C2)N=C1C)C3=CC=CC=C3 . The compound exhibits a bicyclic structure featuring a benzannulated diazepine core, distinguishing it from simpler tricyclic antidepressants. Its optical activity and stereochemical purity are critical for pharmacological efficacy, as the (R)-enantiomer is the biologically active form .

Properties

CAS No.

75991-49-0

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

2,3-dimethyl-4-phenyl-4,5-dihydro-1,3-benzodiazepine;hydrochloride

InChI

InChI=1S/C17H18N2.ClH/c1-13-18-16-11-7-6-10-15(16)12-17(19(13)2)14-8-4-3-5-9-14;/h3-11,17H,12H2,1-2H3;1H

InChI Key

RKGYKBFILSMGSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2CC(N1C)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dazepinil hydrochloride involves the reaction of dibenz[b,e]oxepin-11(6H)-ylidene with N,N-dimethylpropan-1-amine in the presence of hydrochloric acid . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of dazepinil hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain product quality and yield . The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Dazepinil hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of dazepinil hydrochloride, which may have different pharmacological properties .

Scientific Research Applications

Dazepinil hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Doxepin Hydrochloride

Structural Similarities and Differences :

  • Doxepin hydrochloride (C₁₉H₂₁NO·ClH; molecular weight: 315.84 g/mol) shares a tricyclic framework but incorporates an oxepin ring instead of a diazepine core .
  • It exists as a mixture of (E)- and (Z)-isomers, which influence receptor binding affinity and metabolic stability .

Pharmacological and Analytical Insights :

  • Doxepin is a potent histamine H₁ receptor antagonist, whereas Dazepinil’s mechanism remains under investigation.
  • USP monographs specify HPLC methods for resolving doxepin-related compounds (e.g., compound A, B, C) with a resolution (R) ≥1.5, highlighting the importance of isomer separation in quality control .

Desmethyldoxepin Hydrochloride

Metabolic Relationship :

  • Desmethyldoxepin (C₁₈H₁₉NO·ClH; molecular weight: 301.81 g/mol) is the N-desmethyl metabolite of doxepin, lacking the dimethylamine group .
  • Unlike Dazepinil, it is achiral and exhibits lower CNS activity but retains antihistaminergic properties .

Dosulepin Hydrochloride

Structural Comparison :

  • Dosulepin (C₁₉H₂₁NS·ClH; molecular weight: 331.89 g/mol) replaces the oxygen atom in doxepin’s oxepin ring with a sulfur atom, altering lipophilicity and bioavailability .

Clinical Relevance :

  • Both dosulepin and Dazepinil are dibenzannulated compounds, but dosulepin’s thiepine ring enhances serotonin reuptake inhibition compared to Dazepinil’s diazepine core .

Chlorphenoxamine Hydrochloride

Functional Group Variation :

  • Chlorphenoxamine (C₁₈H₂₂ClNO·ClH; molecular weight: 344.73 g/mol) features an ethanolamine side chain, unlike Dazepinil’s dimethylamino group .
  • It primarily acts as an anticholinergic agent, diverging from Dazepinil’s putative neuropsychiatric targets .

Data Table: Key Comparative Parameters

Parameter Dazepinil HCl Doxepin HCl Desmethyldoxepin HCl Dosulepin HCl
Molecular Formula C₁₇H₁₈N₂·ClH C₁₉H₂₁NO·ClH C₁₈H₁₉NO·ClH C₁₉H₂₁NS·ClH
Molecular Weight (g/mol) 286.80 315.84 301.81 331.89
Stereochemistry (R)-enantiomer E/Z isomer mixture Achiral Racemic mixture
Pharmacological Class Investigational Tricyclic antidepressant Antihistamine metabolite Tricyclic antidepressant
Key Functional Groups Diazepine, dimethylamine Oxepin, dimethylamine Dibenzoxepin, secondary amine Thiepine, dimethylamine

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